molecular formula C14H21NO3S B2609746 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide CAS No. 1798659-92-3

2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

Cat. No.: B2609746
CAS No.: 1798659-92-3
M. Wt: 283.39
InChI Key: ZJBOIVLARCDRON-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is a complex organic compound that features a cyclopentylthio group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide typically involves multiple steps. One common approach is the reaction of cyclopentylthiol with a suitable acylating agent to form the cyclopentylthio intermediate. This intermediate is then reacted with 2-(furan-2-yl)-2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The cyclopentylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield various alcohols or amines.

Scientific Research Applications

2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The furan ring and cyclopentylthio group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins or interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-N-(2-methoxyethyl)acetamide: Lacks the cyclopentylthio group, which may result in different biological activities.

    N-(2-(furan-2-yl)-2-methoxyethyl)acetamide: Similar structure but without the cyclopentylthio group, leading to variations in chemical reactivity and applications.

Uniqueness

2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is unique due to the presence of both the cyclopentylthio group and the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-17-13(12-7-4-8-18-12)9-15-14(16)10-19-11-5-2-3-6-11/h4,7-8,11,13H,2-3,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBOIVLARCDRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CSC1CCCC1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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